7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester
Description
7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester is a boronate-containing heterocyclic compound featuring a benzooxazole core substituted with a methyl carboxylate group at position 5 and a pinacol boronate ester at position 7.
Properties
IUPAC Name |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO5/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(18)19-5)7-11-12(10)20-8-17-11/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEABBDEFCLFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC=N3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential use in drug development due to its ability to act as a boronic acid derivative. Boronic acids are known for their role in the development of protease inhibitors and other therapeutic agents.
- Case Study : Research indicates that boron-containing compounds can enhance the selectivity and potency of inhibitors against specific enzymes involved in disease pathways. For instance, derivatives similar to this compound have shown promise in targeting cancer-related proteins .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its dioxaborolane moiety can facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds.
- Application Example : In a study published in the Journal of Organic Chemistry, compounds derived from boronates were successfully utilized to synthesize complex aromatic systems through palladium-catalyzed reactions .
Materials Science
The incorporation of boron into polymers and materials has been shown to improve their mechanical properties and thermal stability. The compound can be used as a dopant or additive in polymer matrices.
- Research Insight : A recent study demonstrated that adding boron-containing compounds to polymer composites significantly enhanced their tensile strength and thermal resistance, making them suitable for high-performance applications .
Table 1: Comparison of Applications
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structural analogs, highlighting differences in heterocyclic cores, substituents, and molecular properties:
*Estimated based on molecular formulas.
Physicochemical Properties
- Solubility : The target compound’s benzoxazole core and carboxylate ester likely enhance lipophilicity compared to simpler oxazole or furan analogs . Benzimidazolone derivatives may exhibit higher aqueous solubility due to hydrogen-bonding capacity.
- Stability : Boronate esters are moisture-sensitive, but the electron-withdrawing benzoxazole ring may stabilize the boronate group compared to benzene-based analogs .
Preparation Methods
Cyclocondensation of 3-Amino-4-Hydroxybenzoate Derivatives
The benzoxazole scaffold can be constructed via cyclocondensation of methyl 3-amino-4-hydroxybenzoate with carbon disulfide or xanthate reagents. In a representative procedure, methyl 3-amino-4-hydroxybenzoate reacts with potassium O-ethyl carbonodithioate under refluxing methanol for 6 hours, yielding 2-mercaptobenzoxazole intermediates with 94% efficiency. Critical parameters include:
| Parameter | Value |
|---|---|
| Temperature | Reflux (≈65–70°C) |
| Reaction Time | 6 hours |
| Catalyst | None |
| Yield | 81–94% |
This method provides a carboxylate-functionalized benzoxazole core, essential for subsequent boronic ester installation.
Boronic Ester Functionalization Strategies
Miyaura Borylation of Halogenated Intermediates
| Condition | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |
| Base | KOAc |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
This route remains hypothetical but is consistent with known cross-coupling methodologies.
Integrated One-Pot Synthesis
Tandem Cyclization-Borylation
Recent advances in heterogeneous catalysis enable sequential benzoxazole formation and boronylation. Fe₃O₄@SiO₂-SO₃H nanoparticles catalyze benzoxazole synthesis from 2-aminophenol and aldehydes under solvent-free conditions at 50°C with 92% efficiency. Adapting this protocol:
-
Condense methyl 3-amino-4-hydroxybenzoate with a boronate-containing aldehyde.
-
Use Fe₃O₄@SiO₂-SO₃H (0.03 g/mmol) to facilitate cyclization.
| Metric | Value |
|---|---|
| Temperature | 50°C |
| Time | 0.7 hours |
| Catalyst Reusability | ≥5 cycles |
This method minimizes purification steps and aligns with green chemistry principles.
Esterification and Functional Group Compatibility
Carboxylic Acid Protection
If boronic ester installation precedes benzoxazole cyclization, the methyl ester group must withstand subsequent reaction conditions. Commercial data for methyl 4-(pinacolatoboryl)benzoate shows stability under acidic and neutral conditions but susceptibility to hydrolysis in basic media. Thus, esterification via Fischer-Speier (H₂SO₄/MeOH) or DCC/DMAP-mediated coupling should precede boron-sensitive steps.
Analytical Characterization
Critical characterization data for intermediates and final product include:
| Parameter | Expected Value |
|---|---|
| ¹H NMR | δ 3.78 (s, COOCH₃), 1.32 (s, pinacol CH₃) |
| Melting Point | 80–84°C (similar to) |
| HPLC Purity | >98% (GC) |
Challenges and Optimization Opportunities
Q & A
Q. What are the optimal synthetic routes for preparing 7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzooxazole-5-carboxylic acid methyl ester?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the benzoxazole core. A common approach involves:
Boronic ester introduction : Suzuki-Miyaura coupling using a pre-functionalized pinacol boronic ester precursor under Pd catalysis. The dioxaborolane group is typically introduced at position 7 via coupling with a halogenated benzoxazole intermediate (e.g., bromo or iodo derivative) .
Esterification : The carboxylic acid at position 5 is protected as a methyl ester using methanol under acidic conditions or via reaction with methyl chloride in the presence of a base like K₂CO₃ in DMF .
Key parameters: Use anhydrous conditions for boronic ester stability, and monitor reaction progress via TLC or LC-MS.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. The methyl ester group (δ ~3.8–4.0 ppm for COOCH₃) and dioxaborolane protons (δ ~1.3 ppm for pinacol methyl groups) provide diagnostic signals .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., C₁₅H₁₉BN₂O₄, MW 302.13) and confirms purity .
- IR Spectroscopy : Detects carbonyl stretches (C=O ester at ~1700 cm⁻¹) and boronic ester B-O vibrations (~1350 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon). The dioxaborolane group is moisture-sensitive; use molecular sieves or desiccants to prevent hydrolysis. Avoid prolonged exposure to room temperature, which may degrade the boronic ester .
Advanced Research Questions
Q. How does the electron-withdrawing methyl ester group at position 5 influence the reactivity of the boronic ester in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing ester group reduces electron density at the benzoxazole core, potentially slowing transmetallation steps in Suzuki-Miyaura couplings. To mitigate this:
- Use stronger bases (e.g., Cs₂CO₃) to enhance boronate formation.
- Optimize Pd catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3) for electron-deficient substrates.
- Monitor coupling efficiency via comparative studies with non-esterified analogs .
Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Recrystallization : Purify using ethanol/water mixtures to remove impurities affecting melting points (reported mp ~206–211°C for similar dioxaborolanes) .
- Purity Analysis : Validate via HPLC (C18 column, acetonitrile/water gradient) or elemental analysis (C, H, N % matching theoretical values) .
- Spectral Consistency : Compare ¹H NMR shifts with structurally analogous compounds (e.g., methyl benzooxazole esters in ) to identify solvent or concentration artifacts .
Q. How can regioselectivity challenges in functionalizing the benzoxazole core be addressed?
- Methodological Answer :
- Directed ortho-Metalation : Use directing groups (e.g., ester at position 5) to control boronation at position 7.
- Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups) with tert-butoxycarbonyl (Boc) before introducing the dioxaborolane .
- Computational Modeling : DFT calculations predict electron density distribution to guide synthetic routes .
Q. What are the applications of this compound in medicinal chemistry or materials science?
- Methodological Answer :
- Protease Inhibitors : The benzoxazole scaffold is prevalent in drug discovery (e.g., kinase inhibitors). The boronic ester enables targeted covalent binding to serine residues .
- Polymer Synthesis : Use as a monomer in Suzuki polycondensation to create conjugated polymers for optoelectronics .
- Biosensors : Functionalize with fluorophores (e.g., nitrobenzoxadiazole derivatives) for boronate-based glucose sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
